![molecular formula C15H22N2O B13723607 {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals.
Méthodes De Préparation
The synthesis of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to construct the indole ring system. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The specific substituents, such as the 2-methoxyethyl and propyl groups, can be introduced through subsequent functional group transformations and alkylation reactions .
Analyse Des Réactions Chimiques
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives, particularly at the 3-position of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known to interact with various biological targets, making them useful in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: This compound and its derivatives have potential therapeutic applications, including as anticancer agents, antimicrobial agents, and modulators of neurological functions.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of {[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or bind to neurotransmitter receptors, affecting neurological functions. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparaison Avec Des Composés Similaires
{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine can be compared with other indole derivatives such as:
Serotonin: A naturally occurring neurotransmitter with a similar indole structure but different substituents.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and other biologically active indoles.
Psilocybin: A naturally occurring psychedelic compound with an indole core.
Sumatriptan: A synthetic drug used to treat migraines, containing an indole structure. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
N-[[1-(2-methoxyethyl)indol-5-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C15H22N2O/c1-3-7-16-12-13-4-5-15-14(11-13)6-8-17(15)9-10-18-2/h4-6,8,11,16H,3,7,9-10,12H2,1-2H3 |
Clé InChI |
TZXPHKFENHQTIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC2=C(C=C1)N(C=C2)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


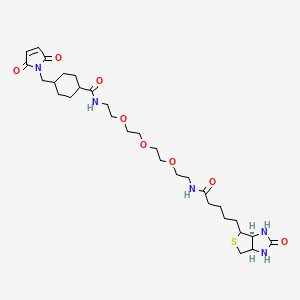
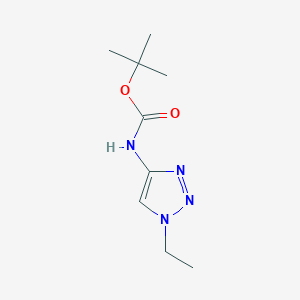
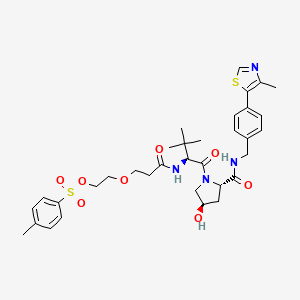
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
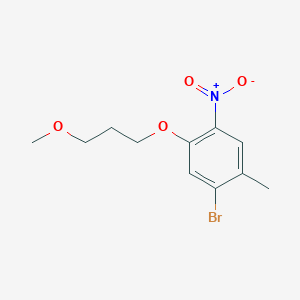
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
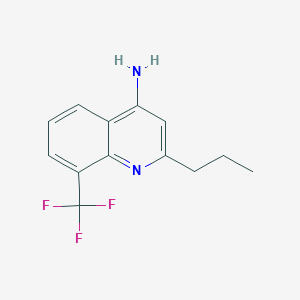
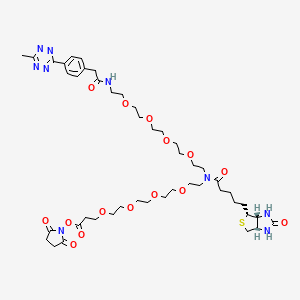
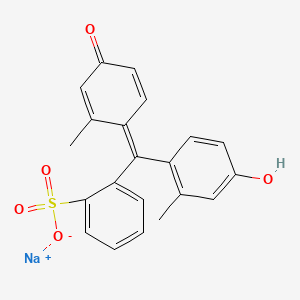
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)

